4-Isothiazoleacetic acid 4-Isothiazoleacetic acid
Brand Name: Vulcanchem
CAS No.: 10271-93-9
VCID: VC7934090
InChI: InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-9-3-4/h2-3H,1H2,(H,7,8)
SMILES: C1=C(C=NS1)CC(=O)O
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol

4-Isothiazoleacetic acid

CAS No.: 10271-93-9

Cat. No.: VC7934090

Molecular Formula: C5H5NO2S

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

4-Isothiazoleacetic acid - 10271-93-9

Specification

CAS No. 10271-93-9
Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
IUPAC Name 2-(1,2-thiazol-4-yl)acetic acid
Standard InChI InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-9-3-4/h2-3H,1H2,(H,7,8)
Standard InChI Key AVKFDJHAYWIHMX-UHFFFAOYSA-N
SMILES C1=C(C=NS1)CC(=O)O
Canonical SMILES C1=C(C=NS1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-Isothiazoleacetic acid (IUPAC name: 2-(1,2-thiazol-4-yl)acetic acid) is a small organic molecule with the molecular formula C₅H₅NO₂S and a molecular weight of 157.16 g/mol . The compound consists of a five-membered isothiazole ring substituted at the 4-position with an acetic acid group. Its structure is characterized by a sulfur atom and a nitrogen atom within the aromatic ring, which confer unique electronic properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₅NO₂S
Molecular Weight157.16 g/mol
Synonyms2-(4-Isothiazolyl)acetic acid
GHS ClassificationSkin/Eye Irritant (Category 2)

The planar isothiazole ring enables π-π interactions, while the carboxylic acid group facilitates hydrogen bonding, making it a versatile scaffold for drug design .

Synthesis and Characterization

4-Isothiazoleacetic acid is typically synthesized via nucleophilic substitution or cyclization reactions. One common route involves the condensation of 4-chloroisothiazole with glycine derivatives under basic conditions, followed by acid hydrolysis to yield the free carboxylic acid . Advanced purification techniques such as recrystallization from ethanol-water mixtures or column chromatography are employed to achieve high purity (>95%).

Spectroscopic characterization includes:

  • ¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, H-3), 7.92 (s, 1H, H-5), 3.65 (s, 2H, CH₂), 2.90 (s, 1H, COOH).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, weak) .

Hazard StatementPrecautionary Measure
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory riskP261: Avoid inhalation

Handling requires nitrile gloves, safety goggles, and fume hoods. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

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